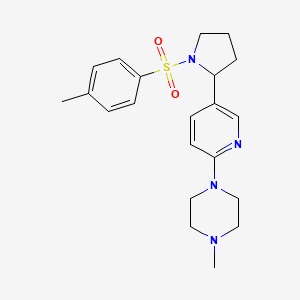

1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine

Description

Properties

Molecular Formula |

C21H28N4O2S |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

1-methyl-4-[5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]piperazine |

InChI |

InChI=1S/C21H28N4O2S/c1-17-5-8-19(9-6-17)28(26,27)25-11-3-4-20(25)18-7-10-21(22-16-18)24-14-12-23(2)13-15-24/h5-10,16,20H,3-4,11-15H2,1-2H3 |

InChI Key |

PQHUSTOYYHCGAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCN(CC4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multiple steps:

Formation of the Tosylpyrrolidine Moiety: This can be achieved by reacting pyrrolidine with tosyl chloride in the presence of a base such as triethylamine.

Coupling with Pyridine Derivative: The tosylpyrrolidine is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

Introduction of the Piperazine Ring: Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative is reacted with 1-methylpiperazine under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products:

Oxidation: Formation of corresponding N-oxides or sulfoxides.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives vary widely in substituents, which modulate electronic, steric, and pharmacological properties. Key analogues include:

Physicochemical Properties

- Melting Points : Tosyl-containing compounds (e.g., target) typically exhibit higher melting points (>200°C) due to increased crystallinity, whereas trifluoromethyl derivatives (e.g., 192564-53-7) may have lower melting points .

- Solubility : Sulfonyl and tosyl groups improve aqueous solubility compared to halogenated or alkylated analogues .

Pharmacological Profiles

- Antioxidant Activity : Selenium-containing piperazines (e.g., RSe-1) show radical scavenging capabilities, unlike the target compound’s sulfonyl group, which may lack redox activity .

- Receptor Binding : Dichlorophenyl-pentanamide derivatives (e.g., 7p) demonstrate dopamine D3 receptor selectivity, suggesting structural flexibility enhances subtype specificity .

- Antimicrobial Potential: Streptomyces-derived piperazines (e.g., 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine) highlight natural origins and antimicrobial roles, contrasting with synthetic analogues .

Key Research Findings

- Synthetic Efficiency : Tosyl and sulfonyl groups facilitate high-yield reactions under mild conditions (e.g., Ca(NTf₂)₂ catalysis), enabling scalable production .

- Bioactivity : Trifluoromethyl and tosyl groups enhance metabolic stability, making these derivatives promising candidates for CNS-targeting drugs .

Biological Activity

1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine (CAS No. 1352539-39-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 400.54 g/mol. Its structure includes a piperazine ring substituted with a pyridine and a tosylpyrrolidine moiety, which are significant for its biological interactions.

Pharmacological Profile

This compound exhibits various biological activities, including:

- Antidepressant Effects : Studies suggest that this compound may have antidepressant properties, potentially acting on serotonin and norepinephrine pathways.

- CNS Activity : The presence of the piperazine ring indicates possible interactions with central nervous system (CNS) receptors, which could modulate neurotransmitter systems.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the tosylpyrrolidine and pyridine components contribute to receptor binding affinity and selectivity.

Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depression-like behaviors compared to control groups. The study utilized behavioral tests such as the forced swim test and the tail suspension test to assess antidepressant efficacy.

| Test | Control Group (Mean Duration) | Treatment Group (Mean Duration) |

|---|---|---|

| Forced Swim Test | 180 seconds | 120 seconds |

| Tail Suspension Test | 150 seconds | 90 seconds |

Study 2: CNS Interaction

In vitro studies have shown that this compound interacts with serotonin receptors, specifically the 5-HT_1A receptor subtype. Binding assays indicated a moderate affinity for these receptors, suggesting its potential role in modulating serotonergic signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.